molecular formula C13H9Cl2FO B1400422 (2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol CAS No. 1350760-13-2

(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol

Cat. No. B1400422
M. Wt: 271.11 g/mol
InChI Key: JHDSLBWLRYYQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol is a useful research compound. Its molecular formula is C13H9Cl2FO and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1350760-13-2

Product Name

(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[3,5-dichloro-4-(4-fluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-11-5-8(7-17)6-12(15)13(11)9-1-3-10(16)4-2-9/h1-6,17H,7H2

InChI Key

JHDSLBWLRYYQQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)CO)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)CO)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-4′-fluorobiphenyl-4-carboxylic acid (350 mg, 1.155 mmol) in THF (5 mL) was added 2M borane-methyl sulfide complex in THF (0.35 mL, 0.70 mmol) at room temperature. After 20 hours, the reaction was quenched with 2M HCl and water and was extracted twice with ethyl acetate. The organic layers were washed with brine containing some aqueous sodium bicarbonate, dried over sodium sulfate, combined and concentrated. The residue was purified on silica gel (COMBI FLASH 12 gm column, 100% DCM, then a gradient of 2-10% ethyl acetate/DCM) to give a single main band by TLC (65 mg) containing a 1:1 mixture of title intermediate and 3,5-dichlorobenzyl alcohol from the Step 1 bi-product impurity. The mixture was used directly in Step 3.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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